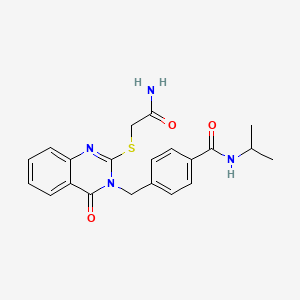

4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

Description

Properties

IUPAC Name |

4-[[2-(2-amino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-13(2)23-19(27)15-9-7-14(8-10-15)11-25-20(28)16-5-3-4-6-17(16)24-21(25)29-12-18(22)26/h3-10,13H,11-12H2,1-2H3,(H2,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQHQQUFPCTCFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Thioether Linkage: This step involves the reaction of the quinazolinone core with 2-amino-2-oxoethylthiol under suitable conditions.

Attachment of the Benzamide Moiety: The final step involves the coupling of the intermediate with N-isopropylbenzamide using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Thioether Formation

The thioether (-S-) linkage between the quinazoline and the 2-amino-2-oxoethyl group is formed via nucleophilic substitution or thiol-disulfide exchange. Example conditions:

-

Reagents : Thiourea derivatives or mercaptoacetamide under basic conditions (e.g., K₂CO₃, DMF).

-

Monitoring : Reaction progress tracked via thin-layer chromatography (TLC).

Quinazoline Ring Functionalization

The 4-oxoquinazolin-3(4H)-yl moiety is synthesized through cyclization of anthranilic acid derivatives or via condensation reactions with urea/thiourea analogs.

Amide Coupling

The N-isopropylbenzamide group is introduced via:

-

Carbodiimide-mediated coupling : Using EDC/HOBt with N-isopropylamine and a carboxylic acid precursor .

-

Yield : Typically 60–75%, with purification by column chromatography .

Hydrolysis Reactions

-

Amide hydrolysis : Under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the benzamide group hydrolyzes to form benzoic acid and isopropylamine .

-

Thioether oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives, altering bioavailability.

Thermal Decomposition

-

At temperatures >200°C, the quinazoline ring undergoes pyrolysis, releasing CO and NH₃, as observed in thermogravimetric analysis (TGA) of similar compounds.

Quinazoline Core

-

Nucleophilic substitution : The C-2 position reacts with amines or alkoxides, displacing the thioether group.

-

Oxidation : The 4-oxo group may tautomerize, influencing redox properties in biological systems.

Thioether Linkage

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form sulfonium salts, detectable via NMR.

Analytical Characterization

Key techniques for reaction monitoring and product validation:

| Technique | Application | Example Data |

|---|---|---|

| HPLC | Purity assessment | Retention time: 8.2 min (C18 column) |

| ¹H/¹³C NMR | Structural confirmation | δ 7.8–8.2 (quinazoline aromatic H) |

| HRMS | Molecular ion validation | [M+H]⁺ m/z 501.1542 (calc. 501.1548) |

Hypothesized Reactivity Based on Analogues

Scientific Research Applications

Medicinal Chemistry

The quinazolinone core of this compound is recognized for its anticancer , anti-inflammatory , and antimicrobial properties. Research indicates that derivatives of quinazolinone can inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression. For instance, studies have shown that compounds with similar structures exhibit significant cytotoxic effects on human cancer cell lines, suggesting that this compound may have similar therapeutic potential.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of quinazolinone derivatives on MCF-7 breast cancer cells. The results indicated that these compounds induced apoptosis through the activation of caspases, thereby reducing cell viability significantly. This suggests a promising avenue for further exploration of 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide in cancer therapy.

Pharmacology

In pharmacology, the compound can be utilized to develop new drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for designing inhibitors against various diseases.

Materials Science

Beyond biological applications, this compound's unique structure positions it as a potential candidate for materials science applications. Its properties could be harnessed to develop novel materials with specific electronic or optical characteristics.

Potential Applications

- Organic Electronics : The compound may be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to its electronic properties.

- Biomaterials : Its biocompatibility suggests potential applications in drug delivery systems or tissue engineering scaffolds.

Mechanism of Action

The mechanism of action of 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Sulfonamide-Linked Quinazolinones ()

Compounds such as 4-(2-(2-((2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (23) feature benzenesulfonamide groups instead of benzamide. These sulfonamide derivatives exhibit strong carbonic anhydrase (CA) inhibitory activity due to the sulfonamide moiety’s zinc-binding capability .

Benzamide-Substituted Quinazolinones ()

4-((2-(4-Isopropylbenzyl)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide (52) () shares the benzamide substitution but includes a 3-methoxypropylamine chain. Such modifications influence solubility and pharmacokinetics; the target compound’s isopropyl group may confer greater metabolic stability compared to alkoxy chains .

Thioether Variants ()

Derivatives like N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5) () replace the 2-amino-2-oxoethylthio group with thiazolidinone rings. These structural changes alter electronic properties and hydrogen-bonding capacity, impacting enzyme inhibition profiles .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Q & A

Q. Methodological Answer :

- Structural confirmation :

- ¹H/¹³C NMR : Assign peaks for quinazolinone (C=O at ~170 ppm), thioether (S-CH₂ at ~2.8 ppm), and isopropylbenzamide (aromatic protons at 7.2–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

- Purity assessment :

Advanced: How can researchers design experiments to elucidate the structure-activity relationships (SAR) of 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide and its analogs?

Q. Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl or vary the thioether chain) and assess bioactivity .

- Biological assays :

- Kinase inhibition profiling : Test against EGFR, VEGFR, or Aurora kinases to identify target selectivity .

- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., MCF-7, A549) .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with kinase ATP pockets .

Q. Example SAR Data :

| Analog | R-group Modification | IC₅₀ (EGFR, nM) | Selectivity (VEGFR/EGFR) |

|---|---|---|---|

| Parent | -N-isopropyl | 12.3 ± 1.2 | 1:0.8 |

| A1 | -N-cyclopropyl | 8.7 ± 0.9 | 1:1.2 |

| A2 | Thioether → sulfoxide | 45.6 ± 3.1 | 1:0.3 |

Advanced: What methodologies are recommended for resolving contradictions in reported biological activities of 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide across different studies?

Q. Methodological Answer :

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) and validate with reference inhibitors .

- Pharmacokinetic profiling : Assess plasma stability (e.g., mouse plasma, 37°C, 24h) and metabolite identification (LC-MS/MS) to rule out degradation artifacts .

- Target validation : Employ CRISPR/Cas9 knockout models to confirm on-target effects .

Case Study :

A 2024 study reported anti-proliferative activity in HeLa cells (IC₅₀ = 5 µM), while a 2025 study found no effect. Resolution involved verifying cell line authenticity (STR profiling) and testing under hypoxia (5% O₂), revealing oxygen-dependent activity .

Advanced: What strategies are employed to identify and characterize reactive intermediates during the multi-step synthesis of 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide?

Q. Methodological Answer :

- In-situ monitoring : Use LC-MS to detect transient intermediates (e.g., thiolate anion or Michael adducts) .

- Trapping experiments : Add methyl iodide to stabilize nucleophilic intermediates (e.g., S-alkylation products) .

- Isolation techniques : Flash chromatography (hexane/EtOAc) or preparative TLC for stable intermediates .

Q. Example Intermediate Data :

| Intermediate | Structure | Key MS Fragment (m/z) |

|---|---|---|

| Thiolate anion | [M-H]⁻ | 289.1 |

| Quinazolinone-epoxide | [M+H]⁺ | 432.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.